molecular formula C12H12N2O4 B1330982 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid CAS No. 18595-81-8

4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid

Cat. No.: B1330982
CAS No.: 18595-81-8
M. Wt: 248.23 g/mol
InChI Key: ABBOMDQYPRXKSK-UHFFFAOYSA-N
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Description

4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid (4-ADBA) is an organic compound classified as an amino acid derivative. It is a naturally occurring compound found in a variety of organisms, including bacteria, fungi, and plants. It has a wide range of applications in scientific research, including in drug development, biochemical and physiological studies, and as a tool for studying enzyme activity.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The chemical synthesis of derivatives of 4-(5-Amino-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid, like Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, provides insights into the diverse transformations and potential applications of this compound in creating fused pyrimidinones, quinolizinones, and pyranones (Bevk et al., 2001).

Molecular and Structural Studies

  • Investigations into triphenyltin(IV) carboxylates with isophthalic and benzoic acid derivatives, including 4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid, revealed the formation of supramolecular structures and 1D molecular chains through hydrogen bonding. These studies are significant in understanding the thermal stability and crystallographic properties of such compounds (Liu et al., 2011).

Biological Applications and Potential Therapeutic Uses

  • A study on derivatives of 2,3-Dihydro-1,3-dioxo-1H-isoindole-5-carboxylic acid, which are structurally related to this compound, identified them as potent inhibitors of the enzyme heparanase. These compounds display high selectivity and anti-angiogenic effects, suggesting potential therapeutic applications in inhibiting tumor growth and metastasis (Courtney et al., 2004).

Application in Nanotechnology and Material Sciences

  • The use of compounds structurally similar to this compound in electrochemical hybridization sensors was explored. The study described the synthesis of a conducting polymer film and its application in detecting oligonucleotide hybridization, showcasing the potential for such compounds in biosensing technologies (Cha et al., 2003).

Antimicrobial and Antifungal Applications

  • Research into phthalyl substituted imidazolones and Schiff bases derived from related compounds demonstrated antimicrobial and antifungal activities. These findings point towards potential pharmaceutical applications, particularly in developing new antimicrobial agents (Sah et al., 2011).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results. As it is used for pharmaceutical testing , it may interact with biological systems in a variety of ways.

Safety and Hazards

The safety data sheet (SDS) for this compound can provide detailed information about its hazards, safe handling procedures, and emergency measures .

Properties

IUPAC Name

4-(5-amino-1,3-dioxoisoindol-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c13-7-3-4-8-9(6-7)12(18)14(11(8)17)5-1-2-10(15)16/h3-4,6H,1-2,5,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBOMDQYPRXKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)N(C2=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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